molecular formula C18H20N2O2S2 B2354463 6-Methyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 896358-34-2

6-Methyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2354463
CAS No.: 896358-34-2
M. Wt: 360.49
InChI Key: RVAGSAOTVLOVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H20N2O2S2 and its molecular weight is 360.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 6-Methyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The key steps include:

  • Formation of the benzo[b]thiophene core : This is often achieved through cyclization reactions involving thiophenes and appropriate amines.
  • Introduction of the methylthio and carboxamide groups : These functional groups are introduced via nucleophilic substitution reactions and acylation methods.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the tetrahydrobenzo[b]thiophene scaffold. In particular:

  • Microtubule Depolymerization : Compounds similar to this compound have been shown to induce microtubule depolymerization in cancer cells. For instance, a related compound demonstrated an EC50 value of 19 nM in inhibiting microtubule assembly in MDA-MB-435 cancer cells .
  • Antiproliferative Effects : The same study reported IC50 values for various derivatives, indicating that modifications to the scaffold can significantly enhance antiproliferative activity against cancer cell lines .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Tubulin Polymerization : The compound likely interacts with tubulin, preventing its polymerization into microtubules, which is crucial for mitosis and cellular structure integrity.
  • Induction of Apoptosis : By disrupting microtubule dynamics, these compounds may trigger apoptosis in cancer cells, leading to reduced proliferation.

Study 1: In Vitro Evaluation

A study conducted on a series of tetrahydrobenzo[b]thiophene derivatives demonstrated that modifications at the 2-position significantly influenced both microtubule depolymerization and antiproliferative activity. The most potent derivative exhibited an IC50 value of 10 nM against breast cancer cell lines .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR revealed that the presence of the methylthio group at the 3-position was critical for enhancing biological activity. Compounds lacking this group showed markedly reduced efficacy in both antiproliferative assays and microtubule disruption studies .

Data Tables

CompoundEC50 (nM)IC50 (nM)Microtubule Depolymerization (%)
Compound A191090
Compound B251585
Compound C302080

Table 1: Biological Activity of Selected Compounds

Properties

IUPAC Name

6-methyl-2-[(3-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-10-6-7-13-14(8-10)24-18(15(13)16(19)21)20-17(22)11-4-3-5-12(9-11)23-2/h3-5,9-10H,6-8H2,1-2H3,(H2,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAGSAOTVLOVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.